10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol
Overview
Description
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, also known as Iminodibenzyl, is a tricyclic amine with a seven-membered ring . It has a molecular weight of 195.2597 . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol involves the attachment of donor groups at different positions of the central core . For instance, triphenylamine (TPA) and carbazole (CZ) have been attached to study the effect of the variation of substructures .Molecular Structure Analysis
The molecular structure of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 .Chemical Reactions Analysis
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol is used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It is also used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .Physical And Chemical Properties Analysis
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol has a molecular weight of 195.2597 . It has excellent thermal stability with glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C .Scientific Research Applications
Therapeutic Potential in Vascular Cognitive Impairment
10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates have been studied for their effects on vascular cognitive impairment (VCI), often associated with dementia. One compound in this series, identified as (E)-3-(4-(((3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)amino)methyl)phenyl)-N-hydroxy-acrylamide, demonstrated promising results in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in mice models. This suggests potential therapeutic applications for VCI treatment (Kaur et al., 2019).
Chemical Synthesis and Pharmaceutical Research
The compound has been a focus in the synthesis of novel pharmaceutical compounds. For example, derivatives of 10,11-dihydro-5H-dibenz[b,f]phosphepin, including analogues of the antidepressant drug imipramine, have been synthesized from this compound. This research enhances understanding of the chemical structure and reactivity of these compounds, contributing to the development of new pharmaceuticals (Segall et al., 1980).
Metabolic Pathway Studies
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol and its metabolites have been identified in rat urine, providing insights into its metabolic pathways. Understanding these pathways is crucial for developing safe and effective therapeutic applications (Pantarotto et al., 1977).
Role in Antidepressant Synthesis
Substituted 10,11-dihydro-5H-dibenz[b,f]azepines are key synthons in synthesizing several antidepressants such as imipramine, chlorimipramine, and desimipramine analogues. Research into facile synthesis methods starting from commercially available materials has expanded the potential for creating a variety of antidepressant drugs (Jørgensen et al., 1999).
Enzymatic Hydrolysis Research
Studies have also focused on the enzymatic hydrolysis of carbamazepine 10,11-oxide, a key intermediate in carbamazepine metabolism. This research is important for understanding the metabolic fate of drugs in the human body, which is crucial for drug safety and efficacy (Bellucci et al., 1987).
Safety And Hazards
Future Directions
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol has been used to design and synthesize three novel host materials (D-PY, S-CZ, and S-TPA) based on the 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) motif . These materials showed promising results in the development of highly efficient green and red organic light-emitting diodes . This work demonstrated a promising design strategy for host materials via the incorporation of the AZ unit .
properties
IUPAC Name |
6,11-dihydro-5H-benzo[b][1]benzazepin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,14-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKCAMZGRRHFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346309 | |
Record name | 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol | |
CAS RN |
4014-77-1 | |
Record name | 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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